Neoclovene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,6S)-2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12?,14-,15+/m0/s1 |
InChI Key |
ZCJQJJWNFDNQGZ-JQXSQYPDSA-N |
Isomeric SMILES |
CC1=CCC[C@@]2([C@@]13CCC2C(C3)(C)C)C |
Canonical SMILES |
CC1=CCCC2(C13CCC2C(C3)(C)C)C |
Origin of Product |
United States |
Retrosynthetic Analysis and Total Synthesis Strategies for Neoclovene
Early Synthetic Endeavors Towards Neoclovene
Early synthetic efforts towards this compound were closely linked to investigations into the acid-catalyzed rearrangements of caryophyllene (B1175711). Researchers observed the formation of this compound as a product in these transformations, which spurred interest in understanding the reaction pathways and developing controlled synthetic routes. gla.ac.ukrsc.org These initial studies often involved strong acidic conditions, leading to complex mixtures of products due to the facile skeletal rearrangements possible within the caryophyllene framework. nih.gov The structural elucidation of this compound as 2,6,8,8-tetramethyltricyclo[5,2,2,01,6]undec-2-ene with a defined stereochemistry was a crucial step in guiding these early synthetic explorations. researchgate.net
Semisynthetic Routes and Transformations of Precursors
Semisynthetic approaches to this compound primarily utilize naturally occurring sesquiterpenes, particularly caryophyllene and its derivatives, as starting materials. These routes capitalize on the existing carbon framework and introduce specific functional group transformations and rearrangements to arrive at the this compound structure.
Acid-Catalyzed Rearrangement of Caryophyllene to this compound
The acid-catalyzed rearrangement of caryophyllene (a bicyclic sesquiterpene) is a well-documented method for the formation of this compound. gla.ac.uknih.govnih.govflybase.orgthegoodscentscompany.com This transformation involves a cascade of carbocation rearrangements initiated by the protonation of a double bond in caryophyllene. The reaction conditions, including the strength and type of acid catalyst, significantly influence the product distribution, often yielding a mixture containing this compound along with other isomers like clovene and isocaryophyllene (B31545). nih.govufop.br Studies have explored the use of various acidic catalysts, including sulfuric acid impregnated on supports like SiO₂ and Al₂O₃, to optimize the conversion. researchgate.net
Postulation and Evidence of Carbonium Ion Intermediacy in Formation Pathways
The formation of this compound from caryophyllene under acidic conditions is understood to proceed via a series of carbocation (carbonium ion) intermediates. gla.ac.uknih.govflybase.org Protonation of a double bond in caryophyllene generates a carbocation, which then undergoes a series of Wagner-Meerwein rearrangements and cyclizations, ultimately leading to the tricyclic this compound skeleton. gla.ac.ukrsc.org Evidence for these carbonium ion intermediates comes from the isolation and characterization of various rearrangement products, as well as computational studies investigating the potential energy surfaces of the reaction pathways. nih.govswarthmore.edu The specific carbonium ion intermediates involved and the sequence of rearrangements dictate the final product distribution. gla.ac.uk
Conversion of Caryolan-1-ol and Related Alcohols to this compound
Caryolan-1-ol, another rearrangement product of caryophyllene, has also been investigated as a precursor for this compound synthesis. gla.ac.uknih.govnih.gov Acid-catalyzed dehydration of caryolan-1-ol can induce skeletal rearrangements leading to the formation of this compound and other related hydrocarbons. gla.ac.uk This conversion further supports the role of common carbocation intermediates in the rearrangement pathways of caryophyllene derivatives. gla.ac.ukswarthmore.edu Studies have shown that the dehydration of caryolan-1-ol with reagents like polyphosphoric acid can yield a complex mixture of products, including this compound. gla.ac.uk
Stereochemical Control and Regioselectivity in this compound Synthesis
Controlling the stereochemistry and regioselectivity is a critical challenge in the synthesis of complex polycyclic molecules like this compound, especially given the numerous possible rearrangement pathways of its precursors. nih.govflybase.orgopenaccessjournals.comnumberanalytics.com The acid-catalyzed rearrangements of caryophyllene often lead to a mixture of stereoisomers and constitutional isomers. nih.gov Achieving high stereoselectivity and regioselectivity in this compound synthesis requires careful selection of reaction conditions, catalysts, and starting materials. openaccessjournals.comresearchgate.netnumberanalytics.com The inherent stereochemistry of the caryophyllene skeleton influences the possible rearrangement pathways and the stereochemical outcome of the products. nih.govflybase.orgrsc.org Understanding the subtle factors that govern carbocation rearrangements is crucial for directing the reaction towards the desired this compound isomer. gla.ac.ukswarthmore.edu
Modern Approaches in this compound Chemical Synthesis
Modern approaches in this compound chemical synthesis aim to develop more efficient, selective, and potentially enantioselective routes compared to the earlier acid-catalyzed methods. researchgate.netkvmwai.edu.in While the acid-catalyzed rearrangement of caryophyllene remains a key method for accessing the this compound skeleton, recent research may explore alternative strategies, potentially involving transition metal catalysis, organocatalysis, or biomimetic approaches inspired by terpene biosynthesis. researchgate.netresearchgate.netresearchgate.netresearchgate.net These modern methods often focus on controlling the formation and rearrangement of key intermediates to improve yield and selectivity. researchgate.netresearchgate.net The development of new catalytic systems and methodologies that can precisely control complex cyclization and rearrangement cascades is an active area of research in natural product synthesis. researchgate.netkvmwai.edu.inresearchgate.net
Supramolecular Capsule Catalysis for this compound Derivatives
Supramolecular capsule catalysis has emerged as a promising approach to mimic enzymatic transformations and access diverse chemical space, including novel terpenoid skeletons and derivatives that are not readily accessible through natural enzymatic pathways ethz.chresearchgate.netresearchgate.net. These artificial nanoreactors provide a confined environment that can influence reaction pathways and selectivity nih.govfrontiersin.org.
Research has shown that supramolecular capsule catalysis enables the efficient access to novel this compound derivatives ethz.chresearchgate.netresearchgate.netglobalauthorid.comresearchgate.net. This approach allows for the cyclization of modified substrates that might not be tolerated by natural cyclase enzymes ethz.chresearchgate.net. Specifically, using substrates formally traced back to C3-phenyl, benzyl, and homoprenyl derivatives of farnesol (B120207), novel skeletons related to the presilphiperfolane core structure, as well as novel this compound derivatives, were accessed efficiently in a few synthetic steps ethz.chresearchgate.netresearchgate.netglobalauthorid.comresearchgate.net. The products obtained through this catalysis often carry functional groups that can be further derivatized ethz.chresearchgate.netresearchgate.netglobalauthorid.comresearchgate.net.
Control experiments have indicated that the formation of these products occurs specifically within the presence of an unobstructed capsule catalyst ethz.ch. This highlights the role of the confined environment in directing the reaction pathway. The supramolecular capsule, often self-assembled from monomer units, acts as an artificial cyclase, capable of catalyzing the cyclization of sesquiterpenes researchgate.net.
Biosynthetic Pathways and Enzymatic Mechanisms of Neoclovene
Overview of Sesquiterpene Biosynthesis Relevant to Neoclovene
Sesquiterpenes are C15 terpenoids derived from farnesyl diphosphate (B83284) (FPP). genome.jpwikipedia.org Their biosynthesis is initiated by the action of sesquiterpene synthases (STSs), also known as sesquiterpene cyclases. researchgate.netacs.org These enzymes catalyze the ionization of FPP, leading to the formation of a highly reactive allylic cation. genome.jpresearchgate.net This cation then undergoes a series of intramolecular cyclization and rearrangement reactions, ultimately yielding the diverse skeletal structures observed in sesquiterpenes. genome.jpresearchgate.net
The presilphiperfolane skeleton is considered an important branch point in the biosynthesis of many polycyclic sesquiterpenes, including rearranged products like this compound. caltech.edunih.gov While presilphiperfolane structures themselves are rare in nature, their corresponding carbocations are crucial intermediates that can undergo skeletal rearrangements. caltech.edu
Precursor Involvement: Farnesyl Pyrophosphate (FPP) and Nerolidyl Pyrophosphate (NPP)
The primary precursor for all sesquiterpenes, including this compound, is (E,E)-farnesyl pyrophosphate (FPP). genome.jpwikipedia.orgresearchgate.net FPP is a 15-carbon isoprenoid diphosphate synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) or methylerythritol-4-phosphate (MEP) pathways. acs.orgosti.gov Farnesyl pyrophosphate synthase (FPPS) catalyzes the head-to-tail condensation of DMAPP with two molecules of IPP to form FPP. acs.orgnih.gov
In the context of sesquiterpene biosynthesis, the ionization of FPP by sesquiterpene cyclases generates a farnesyl cation. researchgate.net This cation can subsequently isomerize to the nerolidyl cation (NPP is the pyrophosphate form, while the cation is the reactive intermediate). researchgate.net Computational studies have suggested the proposed isomerization of FPP to nerolidyl pyrophosphate (NPP) as a key step in certain sesquiterpene cyclization pathways. nih.gov
Enzymatic Cyclization and Rearrangement Processes
The transformation of the linear FPP precursor into the complex tricyclic structure of this compound involves precise enzymatic cyclization and rearrangement steps.
Sesquiterpene cyclases (STSs) are the key enzymes that catalyze the initial cyclization of FPP. genome.jpacs.orgmdpi.com These enzymes are responsible for the loss of the diphosphate moiety from FPP, generating the reactive allylic cation that initiates the cyclization cascade. genome.jpresearchgate.net The specific STS involved dictates the initial cyclization pattern and the subsequent rearrangements, leading to the formation of diverse sesquiterpene skeletons. mdpi.com For example, the BcBOT2 gene in Botrytis cinerea encodes an essential sesquiterpene cyclase involved in the conversion of FPP to a presilphiperfolane skeleton, which can then undergo further modifications and rearrangements. caltech.edunih.gov Studies involving isotopically labeled FPP derivatives incubated with isolated enzymes like BcBOT2 have helped to elucidate the stereochemical details of these cyclization mechanisms. caltech.edunih.gov
Research suggests that farnesyl pyrophosphate undergoes enzymatic polycyclization to a caryophyllenyl cation as a key intermediate in the pathway leading to presilphiperfolanyl cations. caltech.edunih.gov This proposal is supported by findings indicating a common biosynthetic pathway connecting different classes of polycyclic sesquiterpenes. caltech.edunih.gov Specifically, the cis-caryophyllenyl cation has been proposed as a key intermediate based on studies using isotopically labeled FPP derivatives. caltech.edunih.gov Subsequent reactions involving cyclobutane (B1203170) ring expansion and cation-alkene cyclization from the caryophyllenyl cation can lead to the presilphiperfolanyl cation. caltech.edunih.gov
The presilphiperfolane skeleton, or rather the presilphiperfolanyl cation intermediate, is considered a precursor to various rearranged sesquiterpenoid skeletons, including this compound. caltech.edunih.gov As high-energy structures, presilphiperfolanyl cations are prone to skeletal rearrangement via carbon-carbon bond migrations, such as Wagner-Meerwein shifts. caltech.edunih.gov These rearrangements can lead to the formation of diverse polycyclic sesquiterpenes. caltech.edunih.gov this compound has been identified as a rearrangement product, often observed in studies exploring the rearrangement of β-caryophyllene or isocaryophyllene (B31545) under acidic conditions, which are thought to mimic the carbocationic rearrangements occurring enzymatically. caltech.edunih.govrsc.org Although biomimetic syntheses aimed at producing presilphiperfolanols from caryophyllene (B1175711) or isocaryophyllene have not always yielded the naturally occurring alcohols, they have resulted in rearrangement products like this compound. nih.gov
Metabolic Engineering for this compound Biosynthesis
Metabolic engineering offers a promising approach for the sustainable production of valuable natural products like sesquiterpenes. acs.orgnih.govrpi.edu By manipulating the metabolic pathways of microorganisms, it is possible to enhance the production of desired compounds or even engineer the synthesis of novel ones. nih.govrpi.edu
Metabolic engineering strategies for sesquiterpene production often involve modifying the mevalonate or DXP pathways to increase the supply of the precursor IPP and DMAPP, and introducing or optimizing the expression of specific sesquiterpene synthases. acs.orgosti.gov Studies have demonstrated the production of this compound and other sesquiterpenes in engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae by reconstructing terpene biosynthesis pathways and expressing relevant terpene synthases. osti.govescholarship.orgmdpi.complos.org This involves diverting metabolic flux towards the formation of IPP and DMAPP and then utilizing terpene synthases to catalyze the formation of the desired sesquiterpene skeleton. osti.gov
Interactive Data Table: Sesquiterpene Synthases and Products in Engineered Microorganisms
| Engineered Host | Sesquiterpene Synthase Source | Selected Sesquiterpene Products (including this compound) | Reference |
| Escherichia coli | Endophytic Fungi (Xylariaceae) | α/τ-neoclovene, β-cubebene, thujopsene-i3, etc. | osti.govplos.org |
| Saccharomyces cerevisiae | Not specified | α-neoclovene, β-caryophyllene, etc. | mdpi.com |
Detailed research findings in metabolic engineering for sesquiterpene production include the identification and functional characterization of terpene synthases from various organisms, including endophytic fungi. escholarship.orgplos.orgnih.gov Reconstruction of terpene biosynthetic pathways in chassis strains like E. coli has allowed for the production of a spectrum of sesquiterpene compounds, including this compound. osti.govplos.org Optimization strategies, such as regulating gene expression, have been explored to improve sesquiterpene titers in these engineered systems. osti.gov
Heterologous Expression in Microbial Hosts (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)
Heterologous expression in microbial hosts such as Saccharomyces cerevisiae and Yarrowia lipolytica has emerged as a promising strategy for producing various terpenoids, including sesquiterpenes nih.govmdpi.com. These hosts offer advantages for controlled and large-scale production compared to traditional plant extraction plos.orgplos.orgnih.gov.
Saccharomyces cerevisiae : S. cerevisiae is a widely used host for heterologous terpene production due to its well-characterized genetics and established tools for metabolic engineering nih.govmdpi.com. Studies have demonstrated the successful expression of terpene synthase genes from various sources in S. cerevisiae to produce different terpenes, including sesquiterpenes nih.govnih.govmdpi.comscispace.comfrontiersin.org. For instance, the expression of β-caryophyllene synthase from Artemisia argyi in S. cerevisiae has been explored for β-caryophyllene production nih.gov. Enhancing the MVA pathway in S. cerevisiae, particularly by overexpressing key genes like truncated HMG-CoA reductase (tHMGR), can increase the supply of FPP, the precursor for sesquiterpenes, thereby improving production yields nih.govfrontiersin.org.
Yarrowia lipolytica : Yarrowia lipolytica is another non-conventional yeast recognized for its ability to accumulate lipids and its potential as a host for heterologous protein expression and production of various compounds nih.govresearchgate.netnih.govmdpi.complos.org. While research specifically on this compound production in Y. lipolytica is less documented in the provided results, the yeast has been successfully engineered for the production of other compounds, including fatty alcohols and astaxanthin, by expressing heterologous enzymes and pathways researchgate.netnih.gov. The availability of genetic and molecular tools for Y. lipolytica, such as efficient promoters and integration methods, supports its potential for terpene biosynthesis nih.gov.
Strategies for Enhancing Production Yields through Pathway Modulation
Enhancing the production yields of terpenes in microbial hosts involves various metabolic engineering strategies aimed at optimizing the biosynthetic pathway mdpi.comnih.gov. Key strategies include:
Increasing Precursor Supply: The availability of FPP is a major limiting factor for sesquiterpene production nih.gov. Strategies focus on enhancing the flux through the MVA or MEP pathways. This can involve overexpression of rate-limiting enzymes, such as tHMGR in the MVA pathway, or optimizing upstream modules mdpi.comnih.govfrontiersin.org.
Optimization of Terpene Synthase Expression: Efficient expression of the specific terpene synthase responsible for catalyzing the formation of the desired product (e.g., this compound synthase) is crucial. This includes using strong promoters, codon optimization for the host organism, and appropriate protein localization plos.orgplos.orgmdpi.comnih.gov.
Balancing Pathway Flux: Modulating the expression levels of enzymes throughout the entire pathway is necessary to prevent bottlenecks and accumulation of intermediates that can be toxic to the host cell mdpi.comnih.gov.
Substrate Availability: Ensuring sufficient supply of initial carbon sources (e.g., glucose) is essential to fuel the metabolic pathways leading to terpene production plos.orgmdpi.com.
Research in Escherichia coli for β-caryophyllene production, a sesquiterpene like this compound, illustrates some of these strategies. Overexpression of ispG and dxs genes in the MEP pathway significantly increased β-caryophyllene yield mdpi.com. Introducing a hybrid MVA pathway and including n-dodecane for in situ extraction further enhanced production mdpi.com. While these examples are for β-caryophyllene, the underlying principles of pathway modulation are applicable to this compound biosynthesis in yeast hosts.
Chemoproteomics and Proteomic Approaches in Biosynthetic Pathway Elucidation
Chemoproteomics and proteomic approaches play a significant role in understanding and elucidating biosynthetic pathways, including those for natural products like this compound mdpi.comfrontiersin.orgchemrxiv.orgtum.denih.gov. These techniques allow for the identification, quantification, and characterization of proteins involved in the biosynthetic process.
Target Identification: Chemoproteomics, often using chemical probes and mass spectrometry, can identify proteins that interact with specific molecules, including intermediates or enzymes in a biosynthetic pathway mdpi.comfrontiersin.orgchemrxiv.orgnih.gov. This can help in identifying previously unknown enzymes or regulatory proteins involved in this compound biosynthesis.
Enzyme Characterization: Proteomic analysis can provide information on the expression levels of enzymes in the pathway under different conditions, aiding in identifying bottlenecks or regulatory points frontiersin.org. Quantitative proteomics, such as label-free methods, iTRAQ, or TMT labeling, allows for the comparison of protein abundance between different strains or conditions, helping to assess the impact of genetic modifications on enzyme expression mdpi.comfrontiersin.org.
Pathway Elucidation: By identifying the enzymes present and their relative abundance, proteomics contributes to mapping out the steps of the biosynthetic pathway. This is particularly useful for complex pathways or when dealing with novel enzymes frontiersin.org.
Understanding Host-Pathway Interactions: Proteomic studies can also reveal how the heterologous expression of a biosynthetic pathway affects the host organism's proteome, potentially identifying stress responses or metabolic reconfigurations frontiersin.org. For example, expressing a fungal sesquiterpene pathway in S. cerevisiae was shown to downregulate genes in ergosterol (B1671047) biosynthesis and upregulate a gene related to membrane transport frontiersin.org.
While direct studies applying chemoproteomics specifically to this compound biosynthesis were not prominently found in the provided search results, the general applicability of these techniques to terpene biosynthesis and pathway elucidation in microbial hosts is well-established plos.orgplos.orgtum.deresearchgate.net. They are powerful tools for understanding the enzymatic machinery and optimizing microbial cell factories for natural product production.
Chemical Reactivity and Mechanistic Investigations of Neoclovene
Carbocationic Rearrangements of Neoclovene and its Precursors
Carbocationic rearrangements are a cornerstone of terpene chemistry, and this compound, along with its precursors like caryophyllene (B1175711), exemplifies these complex processes. The acid-catalyzed isomerization of β-caryophyllene is a well-studied reaction that yields a variety of products, including this compound, clovene, and β-caryolanol, through the intermediacy of carbocations. caltech.edursc.org The formation of this compound from caryophyllene is understood to involve specific carbonium ion intermediates. gla.ac.ukrsc.org
The study of these rearrangements has provided insights into the factors governing carbocation stability and the pathways of skeletal reorganization in polycyclic systems. gla.ac.uk
Acid-Catalyzed Transformations and Their Products
Acid catalysis plays a crucial role in the transformation of this compound and its related compounds. Treatment of caryophyllene with various acidic reagents, such as sulfuric acid or acetic acid, leads to complex mixtures of hydrocarbons and alcohols, with the product distribution evolving over time. rsc.org this compound is among the hydrocarbons isolated and characterized from these reactions. caltech.edursc.org
The acid-catalyzed dehydration of caryolan-1-ol, another rearrangement product of caryophyllene, has also been shown to yield numerous products, including pseudoclovene A, whose structure was determined by X-ray crystallography. gla.ac.uk The synthesis of this compound itself has been achieved through routes designed to support the proposed carbocationic mechanisms originating from precursors like (4S,7R)-3,3,7,11-tetramethyltricyclo[5,4,0,01,4]undecan-11-ol. rsc.org
Studies using solid acidic catalysts, such as sulfuric acid supported on silica (B1680970) gel or alumina, have also been employed to investigate the isomerization of caryophyllene, demonstrating the influence of the catalyst's acidity on the reaction outcome and product distribution. researchgate.net
Investigation of 1,2-Shifts and Skeletal Rearrangements
Skeletal rearrangements in this compound chemistry frequently involve 1,2-shifts, a fundamental process in carbocation chemistry where a substituent (such as a hydride or an alkyl group) migrates to an adjacent carbon bearing a positive charge. libretexts.orglumenlearning.comwikipedia.org These shifts typically occur to form a more stable carbocation intermediate. libretexts.orgyoutube.com
The complex rearrangements observed in this compound and its precursors, like the conversion of caryophyllene to this compound, are the result of a series of such 1,2-shifts and transannular cyclizations within the flexible carbocationic frameworks. caltech.edursc.org Computational studies, alongside experimental investigations, have been utilized to understand the intricate pathways and the complex nature of these diverse rearrangement processes. caltech.eduresearchgate.net The structural elucidation of this compound as 2,6,8,8-tetramethyltricyclo[5,2,2,01,6]undec-2-ene highlights the significant skeletal reorganization that occurs from its open-chain or macrocyclic precursors. researchgate.net
Reactions of this compound Epoxides
Epoxides derived from this compound are also subject to acid-catalyzed rearrangements, leading to ring opening and subsequent transformations. The reactivity of epoxides is attributed to the strain in the three-membered ring, which is relieved upon ring opening. chemistrysteps.commasterorganicchemistry.com
Rearrangements in Acidic Media (e.g., solid superacids, formic acid)
The rearrangements of this compound epoxides have been specifically investigated in acidic media, including in the presence of solid superacids like ZrO2/SO42- and in formic acid. researchgate.netresearchgate.netresearchgate.net Acidic conditions protonate the epoxide oxygen, making the carbon atoms more susceptible to nucleophilic attack or rearrangement. masterorganicchemistry.comtransformationtutoring.comyoutube.com
Studies using solid superacids have shown their effectiveness in catalyzing various acid-catalyzed reactions, including isomerizations and rearrangements. sapub.org The use of formic acid as a reaction medium has also been explored, leading to specific rearrangement products. researchgate.netresearchgate.netijcce.ac.ir
Formation of Novel Carbon Skeletons from Epoxide Rearrangements
A notable outcome of the acid-catalyzed rearrangements of this compound epoxides is the potential for forming compounds with novel carbon skeletons. In the case of rearrangements in formic acid, a ketone possessing a previously unknown carbon skeleton was obtained. researchgate.netresearchgate.net The proposed pathway for the formation of this novel structure was derived through computational methods, including molecular mechanics and quantum-chemical calculations. researchgate.netresearchgate.net This highlights the ability of epoxide rearrangements to generate structural diversity beyond the parent hydrocarbon skeleton.
Gas-Phase Reactions and Atmospheric Degradation Pathways
The gas-phase reactions of this compound are relevant to understanding its fate in the atmosphere. As a volatile organic compound, this compound can react with atmospheric oxidants. rsc.orgrsc.org
Experimental studies have investigated the gas-phase reactions of α-neoclovene with the NO3 radical, a significant oxidant in the night-time atmosphere. rsc.orgrsc.orgchem960.com Rate coefficients for this reaction have been determined using relative-rate methods. rsc.orgrsc.org
Table 1: Rate Coefficient for the Gas-Phase Reaction of α-Neoclovene with NO3 Radical
| Sesquiterpene | Oxidant | Temperature (K) | Pressure (Torr) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference Reaction |
| α-Neoclovene | NO₃ radical | 298 ± 2 | 760 ± 10 | (8.2 ± 4.6) × 10⁻¹² | α-pinene + NO₃ |
Reactivity with Nitrogen Trioxide (NO₃) Radical
The nitrate (B79036) radical (NO₃) is a significant nocturnal atmospheric oxidant that reacts with volatile organic compounds (VOCs), including sesquiterpenes like this compound. rsc.orgnih.govcopernicus.org These reactions significantly influence the lifetime of VOCs in the atmosphere. copernicus.org
Experimental studies have determined the rate coefficients for the gas-phase reactions of the NO₃ radical with various sesquiterpenes, including alpha-neoclovene (B12086099). rsc.org Using the relative-rate method at 298±2 K and 760±10 Torr, the rate constant for the reaction between NO₃ and alpha-neoclovene (k₃) was determined to be (8.2±4.6)×10⁻¹² cm³ molecule⁻¹ s⁻¹. rsc.org This value indicates a relatively fast reaction rate with the NO₃ radical. rsc.org
Atmospheric Lifetimes and Environmental Fates of this compound
The atmospheric lifetime of a compound is influenced by its reactivity with atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). rsc.orgcopernicus.orgescholarship.orgrushim.ru For sesquiterpenes like this compound, which are emitted by plants, reactions with these oxidants are the primary removal mechanisms from the atmosphere. rsc.org
Studies have indicated that the atmospheric lifetimes of sesquiterpenes are generally short. rsc.org For alpha-neoclovene, the reaction with the NO₃ radical is a dominant removal pathway during the night. rsc.org During the day, both OH and O₃ reactions also contribute significantly to its removal. rsc.org
The environmental fate of organic chemicals, including this compound, is determined by their physical-chemical properties and how they are transported and transformed in the environment across different media like air, water, soils, and sediments. rushim.ruscielo.org.co The persistence and potential for long-range atmospheric transport are key factors in their environmental distribution. scielo.org.co While specific detailed environmental fate data for this compound beyond atmospheric reactions is limited in the provided sources, the general principles of environmental chemistry suggest that its fate would involve a combination of atmospheric degradation, potential deposition, and possible interactions within other environmental compartments depending on its solubility and other properties. rushim.ruscielo.org.co
Based on the determined rate constant for the reaction with the NO₃ radical, the atmospheric lifetime of alpha-neoclovene with respect to this reaction can be estimated.
| Sesquiterpene | Rate Constant with NO₃ (cm³ molecule⁻¹ s⁻¹) |
| Isolongifolene | (3.9±1.6)×10⁻¹² rsc.org |
| Alloisolongifolene | (1.4±0.7)×10⁻¹² rsc.org |
| Alpha-Neoclovene | (8.2±4.6)×10⁻¹² rsc.org |
Note: Rate constants were determined at T=298±2 K and P=760±10 Torr using the relative-rate method. rsc.org
Influence of Catalysis on this compound Reactivity
Catalysis plays a crucial role in influencing the reactivity of organic compounds, including this compound and its derivatives like epoxides. Catalytic methods can be employed to control the selectivity and efficiency of chemical transformations. unict.itnumberanalytics.comnih.govunive.it
Activation of Epoxy Ring by Achiral and Chiral Catalysts
Epoxides are versatile intermediates in organic synthesis, and the opening of the epoxide ring is a fundamental reaction. researchgate.netnumberanalytics.com This reaction can be catalyzed by both achiral and chiral catalysts to control the regioselectivity and stereoselectivity of the products. researchgate.netnumberanalytics.comgoogle.com
The rearrangements of this compound epoxides in acidic media have been investigated, demonstrating the reactivity of the epoxide ring. researchgate.net Catalysts can activate the epoxy ring towards nucleophilic attack, influencing the reaction pathway and the resulting products. researchgate.netnumberanalytics.com
Achiral catalysts can influence the regioselectivity of epoxide opening, favoring attack at a specific carbon atom of the epoxide ring. Chiral catalysts, on the other hand, are crucial for achieving enantioselective epoxide opening, leading to the formation of one stereoisomer over the other. numberanalytics.comgoogle.comnih.gov Chiral catalysts or ligands can influence the reaction by binding to the epoxide, activating it, and directing the nucleophile to attack from a specific face. numberanalytics.com Examples of chiral catalysts used in enantioselective epoxide opening include metal-based complexes and organocatalysts. numberanalytics.comnih.gov
Research on the rearrangements of this compound epoxides in the presence of catalysts like solid superacid ZrO₂/SO₄²⁻ and in formic acid has shown the formation of different products, highlighting the influence of the catalytic environment on the reaction outcome. researchgate.net The regioselectivity and stereoselectivity of nucleophilic reactions of epoxy compounds, including those derived from this compound, are important aspects considered in mechanistic investigations and synthetic strategies. researchgate.net
| Type of Catalyst | Influence on Reactivity | Examples of Catalysts |
| Achiral | Influences regioselectivity of epoxide opening. researchgate.netnumberanalytics.com | Solid superacids (e.g., ZrO₂/SO₄²⁻), Formic acid researchgate.net |
| Chiral | Induces enantioselectivity in epoxide opening. numberanalytics.comgoogle.com | Metal-based catalysts, Organocatalysts, Chiral ligands numberanalytics.comnih.gov |
Advanced Structural Elucidation Methodologies Applied to Neoclovene
Spectroscopic Techniques for Comprehensive Structural Assignment
Spectroscopic methods are fundamental to the structural elucidation of natural products like neoclovene, providing detailed insights into its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For complex structures such as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment.
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. Key parameters include chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts in ¹³C NMR are spread over a much wider range (up to 200 ppm) compared to ¹H NMR, which minimizes signal overlap, even in complex molecules. libretexts.org The chemical shift is influenced by factors like hybridization and the electronegativity of attached atoms. libretexts.orgpressbooks.pub For this compound, with its mix of sp² and sp³ hybridized carbons, the spectrum would show distinct signals for the olefinic, quaternary, methine, methylene, and methyl carbons.
2D NMR: To definitively assign the ¹H and ¹³C signals and piece together the molecular structure, several 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the carbon spectrum based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different spin systems and identifying quaternary carbons, which lack attached protons.
The combined data from these experiments allow for a step-by-step construction of the this compound framework, confirming its unique tricyclic system.
Table 1: Representative ¹³C NMR Chemical Shift Ranges for Carbon Types in this compound
| Carbon Type | Typical Chemical Shift (δ) in ppm |
|---|---|
| Alkene (C=C) | 115 - 140 |
| Tertiary Alkyl (R₃CH) | 25 - 35 |
| Secondary Alkyl (R₂CH₂) | 16 - 25 |
Note: These are typical ranges; actual values can vary based on the specific molecular environment. libretexts.orgcompoundchem.com
Mass Spectrometry (MS, MS/MS, GC-MS, LC-MS) and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₅H₂₄), high-resolution mass spectrometry can determine its exact molecular weight (204.3511), confirming its molecular formula. nist.govnist.gov
When coupled with Gas Chromatography (GC-MS), individual components of a mixture can be separated before being introduced to the mass spectrometer for analysis. This is particularly useful for identifying this compound in essential oils and other natural extracts. nist.gov
Fragmentation Analysis: In techniques like electron ionization (EI-MS), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. raco.cat The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce structural information. The fragmentation of cyclic alkanes and alkenes, like this compound, often involves complex rearrangements and cleavages of C-C bonds within the ring system. libretexts.orglibretexts.org
For β-Neoclovene, the mass spectrum shows a molecular ion peak at m/z 204. The fragmentation pattern includes several key ions that help to characterize its structure.
Table 2: Key Ions in the Electron Ionization Mass Spectrum of β-Neoclovene
| m/z Value | Interpretation |
|---|---|
| 204 | Molecular Ion [M]⁺ |
| 189 | Loss of a methyl group [M-CH₃]⁺ |
| 161 | Further fragmentation |
| 133 | Further fragmentation |
| 105 | Further fragmentation |
Source: Data compiled from NIST Chemistry WebBook. nist.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The spectrum provides information about the functional groups present. For this compound, the IR spectrum is characterized by absorptions corresponding to its alkene and alkane moieties. spectroscopyonline.com
C-H Stretching: Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons (the double bond), while peaks just below 3000 cm⁻¹ are due to C-H bonds on sp³-hybridized carbons (the saturated rings). udel.edu
C=C Stretching: A peak in the region of 1630-1680 cm⁻¹ would confirm the presence of the carbon-carbon double bond. spectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The utility of this technique for this compound is limited, as it lacks an extended conjugated system or chromophores that absorb strongly in the typical UV-Vis range (200-800 nm). Isolated double bonds absorb at wavelengths below 200 nm, which are often not measured by standard instruments. Therefore, the UV-Vis spectrum of this compound is not typically used for detailed structural identification.
Optical Rotation and Circular Dichroism (CD) for Stereochemical Assignment
Optical Rotation: this compound is a chiral molecule, meaning it is not superimposable on its mirror image. Chiral molecules are optically active and can rotate the plane of plane-polarized light. libretexts.org This property is measured using a polarimeter, and the result is reported as the specific rotation ([α]). wikipedia.orgmasterorganicchemistry.com The sign of the rotation (+ for dextrorotatory, - for levorotatory) and its magnitude are characteristic physical properties that depend on the compound's absolute configuration. libretexts.org The specific rotation value is crucial for distinguishing between enantiomers, which otherwise have identical physical properties.
Circular Dichroism (CD): CD spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed information about the stereochemistry of a molecule, including the conformation of its rings and the configuration of its stereocenters.
Crystallographic Approaches for Definitive Structural Determination
While spectroscopic methods provide a wealth of data on connectivity and local stereochemistry, crystallographic techniques offer the most definitive and unambiguous determination of a molecule's three-dimensional structure.
X-ray Crystallography of this compound and Related Structures
X-ray crystallography is the gold standard for molecular structure determination. The technique involves directing X-rays at a single, well-ordered crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal, creating a unique diffraction pattern. By analyzing this pattern, a three-dimensional map of the electron density in the crystal can be generated, from which the precise positions of all atoms can be determined. nih.gov
This method provides unequivocal information on:
Bond lengths and angles.
Absolute stereochemistry.
Conformation of the molecule in the solid state.
Intermolecular packing in the crystal lattice.
While obtaining a suitable crystal of the parent this compound can be challenging, X-ray crystallographic analysis of a solid derivative can provide the same definitive structural proof. nih.gov The structure of the core this compound skeleton, once determined by crystallography, serves as a benchmark for confirming the assignments made by spectroscopic methods like NMR.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| α-Neoclovene |
Micro-Electron Diffraction (MicroED) for Nanocrystalline Samples
Micro-Electron Diffraction (MicroED) has emerged as a powerful technique for determining the atomic-resolution structures of small molecules from nanocrystals, which are often too small for conventional X-ray crystallography. wikipedia.orgnih.gov This cryo-electron microscopy (cryo-EM) method is particularly advantageous when dealing with samples that are difficult to crystallize into larger forms, a common challenge in natural product chemistry. semanticscholar.org
The MicroED workflow involves depositing a slurry of nanocrystals onto an electron microscopy grid, which is then vitrified in liquid ethane. youtube.com The grid is transferred to a transmission electron microscope (TEM) where continuous rotation electron diffraction data are collected from a single nanocrystal. wikipedia.org The extremely low electron dose used in MicroED minimizes radiation damage to the sensitive organic sample. wikipedia.org The collected diffraction patterns are then processed using standard crystallographic software to solve and refine the three-dimensional structure. wikipedia.org While specific public-domain studies detailing the application of MicroED to this compound are not available, the technique's proven success with complex organic molecules establishes it as a highly relevant and potent tool for the de novo structure determination of this compound and its derivatives, should suitable nanocrystals be obtained. wikipedia.orgresearchgate.net
| Feature of MicroED | Advantage for this compound Analysis |
| Sample Size Requirement | Requires nanocrystals, often one-billionth the size needed for X-ray methods. nih.gov |
| Data Collection | Continuous rotation method provides high-quality diffraction data from a single crystal. wikipedia.org |
| Electron Dose | Ultra-low dose rate minimizes radiation damage to the organic molecule. wikipedia.org |
| Applicability | Proven for a wide range of organic compounds, including complex natural products. researchgate.net |
Theoretical and Computational Chemistry in Structural Elucidation
Theoretical and computational chemistry provide essential tools for refining, validating, and understanding the structures of molecules like this compound. These methods complement experimental data by offering insights into molecular geometries, energies, and properties at the atomic level.
Quantum Chemical Calculations (e.g., ab initio, DFT)
Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), are fundamental in modern structural elucidation. pnnl.govnih.gov These first-principles approaches solve the electronic Schrödinger equation to predict molecular properties, including equilibrium geometries, vibrational frequencies, and electronic structures. nih.gov
Ab initio methods , while computationally intensive, offer high accuracy by making very few approximations. nih.gov
Density Functional Theory (DFT) provides a balance between computational cost and accuracy, making it a widely used tool for studying medium-sized organic molecules like sesquiterpenes. nih.gov
For this compound, DFT calculations could be employed to optimize the geometry of proposed structures, calculate theoretical spectroscopic data (e.g., NMR chemical shifts, IR frequencies) for comparison with experimental results, and determine the relative energies of different possible isomers or conformers. The choice of functional and basis set is crucial for obtaining reliable results. nih.gov
Molecular Mechanics Calculations for Structural Optimization
Molecular mechanics (MM) offers a computationally efficient method for exploring the conformational landscape of molecules. nih.gov Unlike quantum methods, MM uses classical physics and a set of parameters known as a force field to describe the potential energy of a molecule as a function of its geometry. youtube.com
This approach is particularly useful for performing conformational searches to identify low-energy structures of flexible molecules. uci.educwu.edu For the rigid tricyclic framework of this compound, molecular mechanics can be used to perform an initial geometry optimization before employing more rigorous quantum chemical methods. This pre-optimization step can significantly reduce the computational expense of subsequent DFT or ab initio calculations. nih.gov The accuracy of MM calculations is highly dependent on the quality of the force field parameters for the specific types of atoms and bonds present in the molecule. nih.govyoutube.com
| Computational Method | Primary Application for this compound | Key Consideration |
| Ab initio | High-accuracy energy calculations and property prediction. | High computational cost. |
| DFT | Geometry optimization, spectroscopic data prediction, relative energy of isomers. nih.gov | Choice of functional and basis set. nih.gov |
| Molecular Mechanics | Conformational analysis and initial structural optimization. nih.govuci.edu | Quality of the force field parameters. nih.gov |
Validation of Proposed Structures through Energetic and Mechanistic Computations
Computational methods are critical for validating structures proposed from experimental data and for exploring potential reaction mechanisms. nih.govnih.gov By calculating the relative energies of different potential structures, researchers can identify the most thermodynamically stable isomer, providing strong evidence for its correctness.
In the context of this compound, which can be formed through rearrangement reactions, computational studies can elucidate the reaction pathways leading to its formation. By calculating the activation energies for different proposed mechanisms, it is possible to determine the most plausible synthetic or biosynthetic route. This involves locating transition state structures and calculating their energies relative to reactants and products. Such energetic and mechanistic computations provide a powerful means to validate a proposed structure by demonstrating its formation is kinetically and thermodynamically feasible. nih.govmdpi.com This synergy between computational prediction and experimental validation is a hallmark of modern chemical structure elucidation. rsc.org
Derivatives, Analogues, and Chemical Space Exploration of Neoclovene
Naturally Occurring Neoclovene Isomers and Analogues
Naturally occurring variations of this compound include different isomeric forms and oxygenated or reduced derivatives found in various biological sources.
Alpha-, Beta-, Gamma-, and Delta-Neoclovene Variants
This compound is known to exist as several isomers, including alpha-, beta-, and gamma-neoclovene. These isomers share the same molecular formula (C₁₅H₂₄) but differ in their structural arrangements.
Alpha-Neoclovene (B12086099): This isomer is a sesquiterpene and a carbotricyclic compound. It has been reported in Panax ginseng. nih.gov It is also known by the IUPAC name (1S,6S,7R)-2,6,8,8-tetramethyltricyclo[5.2.2.0¹´⁶]undec-2-ene. nih.gov
Beta-Neoclovene (B1198088): Also a sesquiterpene, beta-neoclovene is classified as a bicyclic monoterpenoid containing two fused rings. hmdb.ca Its systematic name is 6,8,8-trimethyl-2-methylidenetricyclo[5.2.2.0¹´⁶]undecane. nih.govmetabolomicsworkbench.org Beta-neoclovene has been found in Panax species. thegoodscentscompany.com
Gamma-Neoclovene: This isomer has the IUPAC name 2,6,8,8-tetramethyltricyclo[5.2.2.0¹´⁶]undec-3-ene. nih.gov It has been detected in the volatile compounds of Lavandula dhofarensis. squ.edu.om
While delta-neoclovene is mentioned in some contexts related to this compound isomers, detailed information regarding its natural occurrence or specific structural characteristics was not prominently available in the search results.
Oxygenated Derivatives (e.g., this compound Epoxides, this compound Oxide)
Oxygenated derivatives of this compound involve the addition of oxygen atoms to the this compound skeleton, leading to compounds like epoxides and oxides. This compound oxide has the molecular formula C₁₅H₂₄O and the IUPAC name 2,7,9,9-tetramethyl-3-oxatetracyclo[6.2.2.0¹´⁷.0²´⁴]dodecane. nih.gov These oxygenated forms can occur naturally as metabolic products or through oxidation processes.
Dihydro this compound Derivatives
Dihydro this compound derivatives are characterized by the addition of two hydrogen atoms to the this compound structure, resulting in a saturated or partially saturated form. (-)-Neoclovene-(I), dihydro- has the molecular formula C₁₅H₂₆. nih.govnih.gov Dihydro-neoclovene has been identified in various sources, including agarwood from Aquilaria species and essential oils from Abies taxa. rsc.orgdergipark.org.tr It has also been found in the volatile compounds of Lavandula dhofarensis. squ.edu.om
Table 1: Naturally Occurring this compound Variants and Derivatives
| Compound Name | Molecular Formula | PubChem CID | Natural Sources Mentioned |
| (-)-alpha-Neoclovene | C₁₅H₂₄ | 605073 | Panax ginseng nih.gov |
| beta-Neoclovene | C₁₅H₂₄ | 595094 | Panax species thegoodscentscompany.com |
| gamma-Neoclovene | C₁₅H₂₄ | 569169 | Lavandula dhofarensis squ.edu.om |
| This compound oxide | C₁₅H₂₄O | 536573 | Not explicitly mentioned in natural sources in results |
| (-)-Neoclovene-(I), dihydro- | C₁₅H₂₆ | 557156 | Agarwood (Aquilaria spp.) rsc.org, Abies taxa dergipark.org.tr, Lavandula dhofarensis squ.edu.om |
Synthetic this compound Analogues and Non-Natural Skeletons
Beyond naturally occurring forms, synthetic methods allow for the creation of this compound analogues and exploration of non-natural terpene skeletons.
Cyclization Products from Modified Farnesol (B120207) Precursors
The biosynthesis of terpenes, including this compound, typically involves the cyclization of linear precursors like farnesyl pyrophosphate (FPP). wikipedia.org Natural enzymes, while highly efficient, have limitations regarding the modifications they tolerate in these precursors. researchgate.netnih.gov This limits the diversity of natural terpene skeletons. However, modifying farnesol precursors and employing alternative catalytic methods can lead to novel cyclization products, including this compound derivatives. researchgate.netnih.gov Research has shown that modifying the C3 position of farnesol derivatives can lead to the formation of new terpenoid skeletons and this compound derivatives. researchgate.netnih.govresearchgate.net
Derivatives Accessed through Supramolecular Capsule Catalysis
Table 2: Synthetic Approaches and Outcomes
| Synthetic Approach | Precursor Type | Key Feature of Method | Resulting Compounds | Reference |
| Cyclization from Modified Precursors | C3-modified farnesol derivatives | Chemical synthesis | Novel terpenoid skeletons, this compound derivatives | researchgate.netnih.govresearchgate.net |
| Supramolecular Capsule Catalysis | C3-modified farnesol derivatives | Confined reaction environment | Novel this compound derivatives, Non-natural skeletons | researchgate.netnih.govresearchgate.net |
Structure-Activity Relationship Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of compounds with their biological activity. collaborativedrug.com While specific detailed SAR studies focused solely on this compound analogues are not extensively detailed in the search results, this compound has been included in broader SAR studies investigating the hepatoprotective effects of various sesquiterpenoids. researchgate.netnih.gov In one such study, (-)-α-neoclovene was evaluated for its ability to reduce lipid peroxidation in rat liver homogenates. researchgate.netnih.gov Along with several other sesquiterpenoids, (-)-α-neoclovene at a concentration of 1 mM demonstrated effectiveness in reducing malonaldehyde levels in both endogenous and induced lipid peroxidation assays. researchgate.netnih.gov This suggests that the structural characteristics of this compound, in the context of this study, contribute to its hepatoprotective activity. The study also developed 3D-QSAR models, indicating that molecular properties such as shape, branching, symmetry, and the presence of electronegative fragments can modulate the observed hepatoprotective activity of sesquiterpenoids, including this compound. researchgate.netnih.gov
Interconversion and Rearrangement Products with Other Sesquiterpenoids
This compound is known to be a rearrangement product of other sesquiterpenes, particularly caryophyllene (B1175711), under various conditions, including acid-catalyzed isomerization. gla.ac.ukcaltech.edunih.govrsc.orgresearchgate.net These interconversion and rearrangement pathways highlight the intricate relationships within the sesquiterpenoid family.
Relationship to Caryophyllene and Clovene
A significant relationship exists between this compound, caryophyllene, and clovene. Caryophyllene, a bicyclic sesquiterpene, can undergo acid-catalyzed isomerization to yield a mixture of products, including this compound and clovene. gla.ac.ukcaltech.edunih.govrsc.orgresearchgate.net This rearrangement often involves the initial isomerization of the exocyclic double bond in caryophyllene, followed by cyclization and further transformations. gla.ac.uk Studies have shown that under acidic conditions, β-caryophyllene can rearrange to form α-neoclovene and clovene, among other products. caltech.edunih.gov This interconversion can lead to complex mixtures, with product distributions changing over time. caltech.edu The formation of this compound from caryophyllene is thought to involve a tricyclic cation intermediate. gla.ac.uk
Clovene is another tricyclic sesquiterpene that is a rearrangement product of caryophyllene. gla.ac.ukcaltech.edunih.govrsc.orgresearchgate.net The co-occurrence of this compound and clovene in the rearrangement mixtures of caryophyllene underscores their close chemical relationship, arising from common precursors and rearrangement pathways. gla.ac.ukcaltech.edunih.govrsc.orgresearchgate.net
Connection to Presilphiperfolanols and Related Highly Strained Structures
The presilphiperfolane skeleton represents a biosynthetically important branch point for the formation of various sesquiterpenes. caltech.edunih.gov These structures are considered high-energy intermediates and are prone to skeletal rearrangements. caltech.edunih.gov Research suggests a proposed biosynthetic connection between caryophyllene and presilphiperfolanols, with studies aiming to achieve biomimetic syntheses of presilphiperfolanols through the rearrangement of caryophyllene or isocaryophyllene (B31545). caltech.edunih.govchemrxiv.org While direct formation of natural presilphiperfolane structures from caryophyllene rearrangements has not always been observed in these studies, rearrangement products such as α-neoclovene and clovene have been isolated and characterized from these reactions. caltech.edunih.gov This indicates that this compound can be formed through pathways initiated from caryophyllene, which is also implicated in the biosynthesis of presilphiperfolanols. The rearrangement of isocaryophyllene has also been shown to produce α-neoclovene. nih.gov The exploration of these rearrangement pathways, including those leading to this compound, contributes to understanding the complex chemical space of highly strained sesquiterpenoids and their interconversions.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 57652398 (alpha), 595094 (beta), 569169 (gamma) sigmaaldrich.comnih.govthegoodscentscompany.comuni.luthegoodscentscompany.comnist.gov |
| Caryophyllene | 5281515 flybase.orgwikipedia.orgcenmed.comnih.govuni.lu |
| Clovene | 521210, 10102 uni.luthegoodscentscompany.comcdutcm.edu.cnnih.gov |
| Presilphiperfolanol | 91747319 (Presilphiperfolan-8-ol), 42608190 (8beta-Presilphiperfolanol) nih.govnih.gov |
Structure-Activity Relationship Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of compounds with their biological activity. collaborativedrug.com While specific detailed SAR studies focused solely on this compound analogues are not extensively detailed in the search results, this compound has been included in broader SAR studies investigating the hepatoprotective effects of various sesquiterpenoids. researchgate.netnih.gov In one such study, (-)-α-neoclovene was evaluated for its ability to reduce lipid peroxidation in rat liver homogenates. researchgate.netnih.gov Along with several other sesquiterpenoids, (-)-α-neoclovene at a concentration of 1 mM demonstrated effectiveness in reducing malonaldehyde levels in both endogenous and induced lipid peroxidation assays. researchgate.netnih.gov This suggests that the structural characteristics of this compound, in the context of this study, contribute to its hepatoprotective activity. The study also developed 3D-QSAR models, indicating that molecular properties such as shape, branching, symmetry, and the presence of electronegative fragments can modulate the observed hepatoprotective activity of sesquiterpenoids, including this compound. researchgate.netnih.gov
Interconversion and Rearrangement Products with Other Sesquiterpenoids
This compound is known to be a rearrangement product of other sesquiterpenes, particularly caryophyllene, under various conditions, including acid-catalyzed isomerization. gla.ac.ukcaltech.edunih.govrsc.orgresearchgate.net These interconversion and rearrangement pathways highlight the intricate relationships within the sesquiterpenoid family.
Relationship to Caryophyllene and Clovene
A significant relationship exists between this compound, caryophyllene, and clovene. Caryophyllene, a bicyclic sesquiterpene, can undergo acid-catalyzed isomerization to yield a mixture of products, including this compound and clovene. gla.ac.ukcaltech.edunih.govrsc.orgresearchgate.net This rearrangement often involves the initial isomerization of the exocyclic double bond in caryophyllene, followed by cyclization and further transformations. gla.ac.uk Studies have shown that under acidic conditions, β-caryophyllene can rearrange to form α-neoclovene and clovene, among other products. caltech.edunih.gov This interconversion can lead to complex mixtures, with product distributions changing over time. caltech.edu The formation of this compound from caryophyllene is thought to involve a tricyclic cation intermediate. gla.ac.uk
Clovene is another tricyclic sesquiterpene that is a rearrangement product of caryophyllene. gla.ac.ukcaltech.edunih.govrsc.orgresearchgate.net The co-occurrence of this compound and clovene in the rearrangement mixtures of caryophyllene underscores their close chemical relationship, arising from common precursors and rearrangement pathways. gla.ac.ukcaltech.edunih.govrsc.orgresearchgate.net
Connection to Presilphiperfolanols and Related Highly Strained Structures
The presilphiperfolane skeleton represents a biosynthetically important branch point for the formation of various sesquiterpenes. caltech.edunih.gov These structures are considered high-energy intermediates and are prone to skeletal rearrangements. caltech.edunih.gov Research suggests a proposed biosynthetic connection between caryophyllene and presilphiperfolanols, with studies aiming to achieve biomimetic syntheses of presilphiperfolanols through the rearrangement of caryophyllene or isocaryophyllene. caltech.edunih.govchemrxiv.org While direct formation of natural presilphiperfolane structures from caryophyllene rearrangements has not always been observed in these studies, rearrangement products such as α-neoclovene and clovene have been isolated and characterized from these reactions. caltech.edunih.gov This indicates that this compound can be formed through pathways initiated from caryophyllene, which is also implicated in the biosynthesis of presilphiperfolanols. The rearrangement of isocaryophyllene has also been shown to produce α-neoclovene. nih.gov The exploration of these rearrangement pathways, including those leading to this compound, contributes to understanding the complex chemical space of highly strained sesquiterpenoids and their interconversions.
Occurrence and Isolation in Natural Systems
Distribution of Neoclovene in Diverse Plant Species
While this compound has been reported in some plant species, its presence is not widespread across the plant kingdom. The following subsections explore the occurrence of this compound and other significant chemical compounds in the specified plant species.
Current scientific literature does not indicate the presence of this compound in Blepharis boerhavifolia. Phytochemical studies of the Blepharis genus have identified various other classes of compounds. The primary chemical constituents found in this genus include flavonoids, alkaloids, lignans, benzonoids, fatty acids, terpenoids, and tannins ijpsr.comnih.gov. Preliminary phytochemical screening of B. boerhavifolia specifically has revealed the presence of steroids, cardiac glycosides, flavonoids, saponins, and phenolic compounds researchgate.net.
Table 1: Major Chemical Constituents Identified in the Genus Blepharis
| Compound Class | Specific Compounds Identified in the Genus |
|---|---|
| Flavonoids | Kaempferol, Rutin |
| Alkaloids | Not specified |
| Terpenoids | Not specified |
| Phenolic Compounds | Phenolic acids |
| Steroids | Present |
| Saponins | Present |
Analyses of the essential oil of Teucrium persicum have not identified this compound as a constituent. The chemical composition of the essential oil is rich in other sesquiterpenes and monoterpenes. One study identified epi-α-cadinol (23.2%) and α-pinene (17.3%) as the main components among thirty-one characterized constituents tandfonline.com. Other significant compounds include α-cadinol, β-pinene, and δ-cadinene tandfonline.com. The oil is noted to consist mainly of sesquiterpenes tandfonline.com. The genus Teucrium is also known for being a rich source of neo-clerodane diterpenoids nih.govekb.egbiointerfaceresearch.com.
Table 2: Major Volatile Compounds in Teucrium persicum Essential Oil
| Compound | Percentage (%) | Compound Class |
|---|---|---|
| epi-α-Cadinol | 23.2% | Oxygenated Sesquiterpene |
| α-Pinene | 17.3% | Monoterpene Hydrocarbon |
| α-Cadinol | 9.7% | Oxygenated Sesquiterpene |
| β-Pinene | 5.8% | Monoterpene Hydrocarbon |
Extensive research on the volatile compounds of Citrus aurantifolia (lime) has not shown the presence of this compound. The essential oil from the peel and leaves is predominantly composed of monoterpenes. The major chemical components identified are D-limonene, β-pinene, and γ-terpinene atlantis-press.comnih.govscielo.brbjns.com.brmdpi.comieomsociety.orgresearchgate.net. The sesquiterpene hydrocarbon fraction of distilled lime oil has been analyzed in detail, leading to the identification of compounds such as α-santalene, (E)-α-bisabolene, and β-sesquiphellandrene, but not this compound tandfonline.comtandfonline.comscilit.com.
Table 3: Predominant Chemical Constituents in Citrus aurantifolia Essential Oil
| Compound | Percentage Range (%) | Part of Plant |
|---|---|---|
| D-Limonene | 42.32 - 77.5% | Peel, Leaves |
| β-Pinene | 9.02 - 15.4% | Peel |
| γ-Terpinene | 8.5 - 20.9% | Peel |
| Linalool | up to 20.1% | Leaves |
There is no scientific evidence to suggest the presence of this compound in Acanthopanax gracilistylus. Phytochemical investigations of this plant have led to the isolation of various other classes of compounds, including triterpenoids, diterpenoids, lignans, steroids, and cerebrosides tandfonline.commdpi.com. Specifically, from the root bark, compounds such as stearic acid, (d)-sesamin, β-sitosterol, and syringin (B1682858) have been identified jipb.net. More recent studies on the root bark have isolated cyperane-type sesquiterpenoids, but not this compound nih.gov. The leaves are known to contain lupane-type triterpenes mdpi.com.
Table 4: Representative Chemical Constituents of Acanthopanax gracilistylus
| Compound Class | Specific Compounds Isolated | Part of Plant |
|---|---|---|
| Triterpenoids | Lupane-type triterpenes | Leaves |
| Diterpenoids | ent-kaurane and ent-pimarane diterpenoids | Root Bark |
| Sesquiterpenoids | Cyperane-type sesquiterpenoids | Root Bark |
| Lignans | (d)-Sesamin, Eleutheroside B1 | Root Bark, Stems |
| Steroids | β-Sitosterol, Stigmasterol | Root Bark, Stems |
This compound has not been reported as a chemical constituent of Artemisia annua. This plant is most famous for producing the sesquiterpene lactone artemisinin, a potent antimalarial compound cam.ac.uk. The essential oil and extracts of A. annua are rich in a variety of other monoterpenes and sesquiterpenes nih.govnih.govnih.govnih.govresearchgate.netpnas.orgresearchgate.netresearchgate.net. The major volatile terpenes are typically artemisia ketone, camphor, 1,8-cineole, and germacrene D mdpi.com. The chemical profile can vary significantly based on the plant's origin and chemotype.
Table 5: Major Terpenoids Identified in Artemisia annua
| Compound | Compound Class | Notable Characteristics |
|---|---|---|
| Artemisinin | Sesquiterpene Lactone | Potent antimalarial agent |
| Artemisia Ketone | Monoterpene | Major component of essential oil |
| Camphor | Monoterpene | Major component of essential oil |
| 1,8-Cineole | Monoterpene | Major component of essential oil |
| Germacrene D | Sesquiterpene | Common in essential oil |
This compound has been listed as one of the volatile oil components of Zingiber officinale nih.gov. A comprehensive review on the chemical constituents of ginger includes this compound among the 194 types of volatile oils identified from this plant nih.gov. The primary source for this identification is cited as a 2001 review on the chemical constituents and bioactivity of ginger by He W. S., Yan Y. X., and Guo B. J. in the Chinese Herbal Medicine journal. The volatile oil of ginger is complex, with the main components typically being sesquiterpene hydrocarbons, most notably zingiberene, which is responsible for the characteristic aroma of ginger. Other abundant sesquiterpenes include α-curcumene, β-bisabolene, and β-sesquiphellandrene.
Table 6: Key Volatile Compounds in Zingiber officinale (Ginger)
| Compound | Compound Class |
|---|---|
| Zingiberene | Sesquiterpene Hydrocarbon |
| α-Curcumene | Sesquiterpene Hydrocarbon |
| β-Bisabolene | Sesquiterpene Hydrocarbon |
| β-Sesquiphellandrene | Sesquiterpene Hydrocarbon |
| This compound | Sesquiterpene Hydrocarbon |
| Camphene | Monoterpene Hydrocarbon |
Isolation Methodologies from Natural Sources
The isolation of this compound and its derivatives from plant matrices relies on their volatility and chemical properties. Standard phytochemical extraction and purification techniques are employed to obtain these compounds from the raw plant material.
Hydrodistillation and steam distillation are the primary methods for extracting volatile compounds, such as sesquiterpenes, from plant materials to yield essential oils. scirp.orgnih.govnih.gov
Hydrodistillation: In this process, the plant material is fully immersed in water, which is then boiled. The resulting steam, carrying the volatile oils, passes through a condenser where it cools and liquefies. The essential oil, being immiscible with water, is then separated from the aqueous layer (the hydrosol). nih.gov This technique was successfully used to obtain the essential oil from Echinops kebericho roots for the analysis that identified δ-neoclovene. researchgate.net
Steam Distillation: This method involves passing steam, generated externally, through the plant material. The steam ruptures the plant's oil glands and releases the volatile compounds, which are then carried with the steam to a condenser and collected. scirp.orgscirp.org This is an efficient method for isolating sesquiterpenes and other volatile oils from fresh plant material, as it yields a refined product free from non-volatile substances like waxes. scirp.org
These distillation techniques are particularly suitable for isolating thermally stable, water-immiscible volatile compounds like this compound from a complex plant matrix.
Following the initial extraction of the essential oil, chromatographic techniques are indispensable for the separation, identification, and quantification of individual components like this compound.
Gas Chromatography (GC): This is the most common and powerful technique for analyzing the volatile constituents of essential oils. uliege.beresearchgate.net The essential oil mixture is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium or hydrogen) pushes the vaporized compounds through the column, which is coated with a stationary phase. vuvanalytics.com Separation occurs because different compounds travel through the column at different speeds based on their boiling points, polarity, and interaction with the stationary phase. gcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): For definitive identification, the gas chromatograph is often coupled to a mass spectrometer. As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its precise identification by comparing it to spectral libraries. nih.gov The identification of δ-neoclovene in Echinops kebericho and this compound oxide in Parthenium hysterophorus was accomplished using GC-MS. researchgate.netresearchgate.net
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), can also be used for the purification of less volatile sesquiterpenes or for preparative-scale isolation after initial fractionation.
Co-Occurrence and Co-Isolation with Other Sesquiterpenoids in Plant Extracts
This compound and its derivatives are never found in isolation within their natural plant sources. They are part of a complex mixture of other volatile compounds, particularly other sesquiterpenoids and monoterpenoids, which are co-extracted during distillation. The specific profile of co-occurring compounds is unique to each plant species.
In the essential oil of Echinops kebericho , δ-neoclovene is co-isolated with a diverse array of other sesquiterpenoids. Key among these are dehydrocostus lactone (24.95%), β-guaiene (11.13%), and caryophyllene (B1175711) (3.05%). researchgate.net Other significant co-occurring sesquiterpenes include aromadendrene (B190605) oxide, (±)-cadinene, and cis-lanceol. researchgate.net Further analysis has also identified compounds like isoshyobunone, modephene, and isocomene (B14461869) in the essential oil. nih.gov
The essential oil of Parthenium hysterophorus , containing this compound oxide, is dominated by other sesquiterpenes. The most abundant co-isolated compound is germacrene-D, which can constitute up to 35.9% of the oil. researchgate.net Other major co-occurring compounds include the monoterpene trans-β-ocimene and the monoterpene hydrocarbon β-myrcene. researchgate.net
While this compound has not been definitively reported in Abies taxa , any potential isolation would involve its co-extraction with the rich profile of sesquiterpenes characteristic of firs, such as β-caryophyllene, α-humulene, and germacrene D. nih.govnih.gov
The following table summarizes the major compounds found to co-occur with this compound or this compound oxide in their respective plant sources.
| Plant Source | Target Compound | Major Co-occurring Compounds | Compound Class | Reference |
|---|---|---|---|---|
| Echinops kebericho | δ-Neoclovene | Dehydrocostus lactone | Sesquiterpene lactone | researchgate.net |
| β-Guaiene | Sesquiterpene | researchgate.net | ||
| Isoshyobunone | Sesquiterpene | nih.gov | ||
| Modephene | Sesquiterpene | nih.gov | ||
| Caryophyllene | Sesquiterpene | researchgate.net | ||
| Aromadendrene oxide | Oxygenated Sesquiterpene | researchgate.net | ||
| Parthenium hysterophorus | This compound oxide | Germacrene-D | Sesquiterpene | researchgate.net |
| trans-β-Ocimene | Monoterpene | researchgate.net | ||
| β-Myrcene | Monoterpene | researchgate.net |
Theoretical and Computational Chemistry of Neoclovene
Molecular Modeling and Simulation of Neoclovene Structures and Reactivity
Molecular modeling and simulation techniques are extensively used to investigate the structural characteristics and reactivity of this compound. These methods provide a theoretical framework to explore potential conformations, energy landscapes, and how this compound interacts or transforms under different conditions.
Quantum Chemical Calculations (e.g., ab initio, Density Functional Theory)
Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are powerful tools for studying the electronic structure and properties of molecules. DFT, in particular, has become a standard tool in computational chemistry due to its balance of accuracy and computational cost, allowing for the study of larger molecules. wikipedia.orgnih.gov These methods can be applied to this compound to calculate properties like optimized geometries, electronic charge distribution, and vibrational frequencies. Ab initio methods, while generally more computationally expensive, can offer higher accuracy for smaller systems or for benchmarking DFT calculations. nih.gov Studies on the rearrangements of this compound epoxides, for instance, have utilized quantum-chemical methods to determine the most probable reaction pathways. researchgate.netresearchgate.net Quantum chemical calculations can also be used to investigate chemical bonding and understand the nature of bonds within this compound, aiding in understanding its shape, polarity, and reactivity. atomistica.online
Molecular Mechanics Calculations for Conformation and Energy Landscapes
Molecular mechanics calculations provide a computationally less demanding approach compared to quantum mechanics, making them suitable for exploring the conformational space and energy landscapes of larger molecular systems like this compound. These methods use classical physics principles and empirical force fields to approximate the potential energy of a molecule based on its atomic connectivity and positions. Molecular mechanics calculations can help identify stable conformers of this compound and understand the relative energies of different spatial arrangements. This is particularly useful for complex polycyclic structures with multiple rings, where conformational flexibility can play a significant role in reactivity. researchgate.net
Mechanistic Studies of Rearrangements via Computational Chemistry
This compound is known to undergo complex carbocationic rearrangements, leading to various sesquiterpenoid skeletons. caltech.edunih.gov Computational chemistry is invaluable for elucidating the detailed mechanisms of these rearrangements, providing insights into transient intermediates and transition states that are often elusive experimentally.
Elucidation of Energy Barriers and Transition State Analysis
Computational methods are essential for mapping the reaction pathways of this compound rearrangements and determining the energy barriers involved. By locating transition states – high-energy configurations that represent the saddle points on the potential energy surface connecting reactants and products – researchers can calculate the activation energies for specific rearrangement steps. pageplace.decam.ac.uk This allows for the prediction of reaction rates and the relative likelihood of different rearrangement pathways. Density functional theory calculations, for example, have been used to compute energy barriers for carbocationic rearrangements, showing good agreement with experimental data for hydrocarbon migrations. researchgate.net Analyzing the structure of transition states provides critical information about how bonds are breaking and forming during the rearrangement process. pageplace.decam.ac.uk
Computational Programs for Carbocationic Rearrangement Mechanisms (e.g., ICAR program)
Specialized computational programs have been developed to assist in the complex task of elucidating carbocationic rearrangement mechanisms. The ICAR program, for instance, is designed to generate possible chemical transformations of a given structure through an exhaustive combinatorial procedure. researchgate.net It utilizes a knowledge base to evaluate these transformations and rationalize multistep mechanistic pathways based on thermodynamic and kinetic parameters. researchgate.net Such programs are particularly useful for complex polycyclic systems like this compound, where a multitude of potential rearrangement pathways exist.
Conformational Analysis and Stereochemical Predictions through Computation
Computational chemistry techniques are widely applied to determine the preferred conformations of this compound and predict its stereochemical properties. Conformational analysis using molecular mechanics or quantum chemical methods helps understand the spatial arrangement of atoms and the relative stability of different conformers. caltech.edu This is crucial for understanding the molecule's shape and how it might interact with other molecules or active sites in biological systems. Computational methods can also aid in predicting the stereochemical outcomes of reactions involving this compound or its precursors, which is vital for synthesis and understanding its naturally occurring forms. caltech.eduwikidata.org The structural elucidation of this compound itself, a rearrangement product of caryophyllene (B1175711), established its stereochemistry. researchgate.net
In Silico Approaches for Predicting Spectroscopic Data
In silico methods, particularly those based on quantum mechanics and molecular mechanics, are increasingly used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. researchgate.netarxiv.orgtwgrid.orgfaccts.de These predictions can aid in the structural elucidation and identification of compounds like this compound, especially when experimental data is limited or ambiguous. researchgate.netrsc.org
NMR Spectroscopy: Computational prediction of NMR chemical shifts is a common practice in organic chemistry for structural assignment. researchgate.netrsc.org While computationally demanding, especially for molecules with multiple conformers, quantum mechanical (QM) calculations can provide shielding tensors that are then converted to chemical shifts, often with the use of scaling factors to improve accuracy against experimental data. github.iogithub.iofaccts.denih.gov Density Functional Theory (DFT) is a widely used method for NMR calculations. github.ionih.govacs.org
Mass Spectrometry: Computational approaches are also employed to predict mass spectra, particularly for techniques like GC-EI-MS and CID-MS/MS. twgrid.orgacs.orgresearchgate.netscispace.comnih.gov These methods aim to simulate the fragmentation processes of molecules, providing predicted mass-to-charge ratios and intensities that can be compared to experimental spectra for identification purposes. twgrid.orgnih.gov
Infrared Spectroscopy: Predicting IR spectra computationally involves calculating vibrational frequencies and intensities. arxiv.orgfaccts.de While traditional ab initio methods can be computationally expensive, newer approaches, including machine learning models, are being developed to predict IR spectra more efficiently and accurately, even accounting for anharmonic effects. arxiv.orgdigitellinc.comnih.gov
While specific detailed data tables for this compound's predicted spectroscopic data from in silico studies were not extensively found in the search results, the general applicability and increasing accuracy of these computational techniques suggest their utility in characterizing this compound.
Computational Exploration of Chemical Space and Reaction Pathways
Studies on the rearrangement of caryophyllene and isocaryophyllene (B31545), precursors to this compound, have utilized computational methods to understand the intricate and diverse reaction pathways involved, often leading to complex mixtures of products. caltech.edunih.gov Molecular mechanics and quantum-chemical methods have been applied to derive probable pathways for the formation of rearrangement products, including ketones with novel carbon skeletons, from this compound epoxides in acidic media. researchgate.netresearchgate.net
Computational simulations using quantum mechanics and molecular dynamics are essential for understanding reaction mechanisms, predicting energy profiles, and visualizing transition states and intermediates. solubilityofthings.comchemrxiv.org These methods provide theoretical support for experimental observations and can guide the design of synthetic routes. solubilityofthings.comumanitoba.ca For this compound, such studies contribute to a deeper understanding of its formation through carbocationic rearrangements and its potential to transform into other sesquiterpenoids. caltech.edunih.govresearchgate.net
Computational studies, including DFT calculations, have also been used to investigate the feasibility of intramolecular proton transfers and other rearrangement steps in terpene biosynthesis, which are relevant to the formation of structures like this compound. researchgate.netmdpi.com
While specific detailed data on the computational exploration of this compound's full chemical space was not found, the application of computational methods to study its formation and rearrangement products highlights the importance of these techniques in understanding its chemical behavior and potential transformations.
Q & A
Q. What are the standard analytical techniques for identifying and quantifying Neoclovene in complex mixtures?
this compound is typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). For example, its reaction with NO₃ radicals was monitored in a Teflon bag using GC-FID to track concentration changes . Methodological rigor requires calibration with reference compounds (e.g., α-pinene) and validation of retention times. Researchers should also employ internal standards to account for matrix effects in environmental or biological samples.
Q. How does this compound’s reactivity with NO₃ radicals compare to other sesquiterpenes?
Experimental studies in controlled N₂ atmospheres show that this compound reacts with NO₃ radicals at a rate constant ratio of , derived from relative rate measurements using N₂O₅ as the NO₃ source . This ratio highlights its moderate reactivity, likely due to steric hindrance from its bicyclic structure. Researchers should replicate these conditions (1013 mbar, 298 K) and validate results against secondary standards.
Advanced Research Questions
Q. What methodological challenges arise when reconciling fragmentation patterns of this compound across different mass spectrometry techniques?
Discrepancies in fragmentation data, such as the prominence of m/z 120 in electron ionization (EI) versus m/z 162 in flowing afterglow-tandem mass spectrometry (FA-TMS), stem from differences in collision energies and ionization mechanisms . To resolve contradictions, researchers should conduct cross-platform calibrations using collision-induced dissociation (CID) parameters and reference spectra. Systematic error analysis (e.g., ion trap vs. time-of-flight systems) is critical for robust spectral interpretation.
Q. How can researchers validate this compound as a biomarker for distinguishing pure ginseng powder from adulterated samples?
In gas chromatography–infrared spectroscopy (GC-IR) studies, α-neoclovene’s peak area strongly correlates with ginseng authenticity ( at 2800.13 cm⁻¹). Researchers must optimize extraction protocols (e.g., headspace solid-phase microextraction) and validate results via multivariate analysis (e.g., principal component analysis) to account for co-eluting compounds like β-panasinsene . Replicate measurements and blind testing are essential to confirm specificity.
Q. What experimental designs are optimal for studying this compound’s atmospheric oxidation pathways?
Controlled chamber experiments with synthetic air (e.g., 1 ppm NO₃, 298 K) and real-time monitoring via proton-transfer-reaction mass spectrometry (PTR-MS) can track this compound’s degradation products. Key steps include:
Q. How should researchers address contradictions in reported rate constants for this compound’s reactions?
Discrepancies in rate constants (e.g., ±30% uncertainty in NO₃ reactions) may arise from differences in radical generation methods (N₂O₅ vs. discharge tubes) or wall loss corrections in Teflon chambers. To mitigate this, researchers should:
- Use absolute rate measurement techniques (e.g., laser-induced fluorescence for NO₃ quantification).
- Perform inter-laboratory comparisons with harmonized protocols.
- Apply Bayesian statistical models to reconcile datasets .
Methodological Guidelines
- Data Integrity : Ensure raw data (e.g., chromatograms, mass spectra) are archived with metadata (instrument parameters, calibration curves) to facilitate reproducibility .
- Ethical Reporting : Disclose limitations in sample purity (e.g., isomer separation challenges) and avoid overgeneralizing findings beyond experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
